

N-Undecanoylglycine structure activity relationship

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Compound Focus: N-Undecanoylglycine

CAS No.: 83871-09-4

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Chemical Structure and Properties

N-Undecanoylglycine is an acylglycine where an undecanoyl group (an 11-carbon fatty acid chain) is attached to the nitrogen atom of a glycine molecule [1] [2]. The table below summarizes its core structural and predicted physicochemical properties, which are crucial for understanding its interactions in biological systems.

Property	Value / Description
Systematic Name	2-undecanamidoacetic acid [1] [2]
Molecular Formula	$C_{13}H_{25}NO_3$ [1] [2]
Average Molecular Weight	243.34 g/mol [1] [2]
Chemical Structure	$CH_3-(CH_2)_9-C(=O)-NH-CH_2-C(=O)OH$ [1]
Classification	N-acyl-alpha amino acid [1] [2]
Predicted LogP	3.48 (Indicates moderate lipophilicity) [1] [2]
Hydrogen Bond Donors	2 (Amide NH and Carboxylic acid OH) [1] [2]

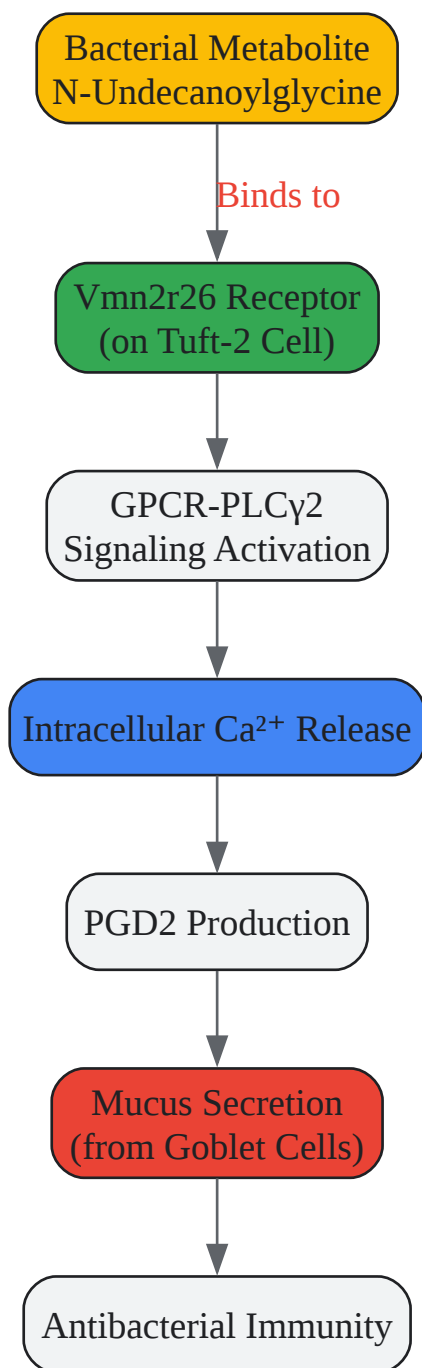
Property	Value / Description
Hydrogen Bond Acceptors	3 (Two carbonyl oxygens and one amide oxygen) [1] [2]
Rule of Five Compliance	Yes (Indicates good drug-like bioavailability potential) [1]

Known Biological Activity and Mechanism

Current research indicates that **N-Undecanoylglycine** is not just a metabolite but has a specific role in antimicrobial immunity.

- **Function:** It is a bacterially derived metabolite that acts as a signaling molecule sensed by a specific host receptor [3].
- **Receptor:** It is recognized by the vomeronasal receptor **Vmn2r26** on intestinal Tuft-2 cells [3].
- **Mechanism:** Binding to Vmn2r26 activates a **GPCR-PLCy2-Ca²⁺ signaling axis**. This leads to the production of prostaglandin D2 (PGD2), which in turn stimulates mucus secretion from goblet cells, initiating an antibacterial immune response [3].

The following diagram illustrates this signaling pathway:



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A Framework for SAR Investigation

Since a direct SAR for **N-Undecanoylglycine** is unavailable, the established approach involves systematically modifying its structure and observing changes in biological activity [4] [5]. The table below

outlines key structural features and the experimental modifications that would form the basis of a SAR study.

Structural Feature	Hypothesized Role	Proposed SAR Modifications
Fatty Acid Chain Length (C-11)	Critical for receptor binding (Vmn2r26) and lipophilicity.	Synthesize analogs with shorter (C9, C10) and longer (C12, C13) chains to find the optimal length.
Carboxylic Acid Group	Potential for ionic/hydrogen bonding with receptor.	Test esterified (e.g., methyl ester) or amide derivatives to assess necessity of a free acid.
Amide Linkage	Key for structural integrity and potential H-bonding.	Explore isosteric replacements (e.g., reverse amide, sulfonamide) to probe bonding importance.

Experimental Protocols for SAR

Should you embark on an SAR study for **N-Undecanoylglycine**, the following methodologies are standard for evaluating its activity and that of its analogs.

- **Key Biological Assay:** The primary assay would test the compound's ability to activate the identified signaling pathway.
 - **Method:** Use cell-based assays (e.g., reporter gene assays, Ca²⁺ flux measurements) in a cell line expressing the Vmn2r26 receptor.
 - **Readout:** Measure downstream effects like PGD2 production or expression of the transcription factor SpiB, which is responsible for Tuft-2 cell development in response to this pathway [3].
- **Supporting Microbiological Assay**
 - **Method:** Co-culture models of bacteria (e.g., *E. coli*) with host cells (e.g., intestinal epithelial cells). Treat with **N-Undecanoylglycine** or its analogs [3].
 - **Readout:** Quantify bacterial survival counts and measure mucus secretion (e.g., by ELISA or staining techniques) [3].

Research Status and Next Steps

N-Undecanoylglycine is an emerging biomarker and signaling molecule. Its primary documented role is in activating intestinal immunity [3], and a 2024 study identified it as a potential predictive biomarker for treatment response in Kashin-Beck disease [6]. This suggests its biological significance extends beyond gut immunity, but dedicated SAR studies are not yet published.

To advance research, you could:

- **Probe Key Functional Groups:** Systematically modify the carboxylic acid, amide bond, and fatty chain to map the chemical space critical for activity [4].
- **Explore Analogs:** Broaden the search to include commercially available or synthetically accessible N-acylglycines with varying chain lengths and substitutions.
- **Investigate the Receptor:** A deeper study on the Vmn2r26 receptor, including its structure and binding pocket, could enable structure-based drug design.

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